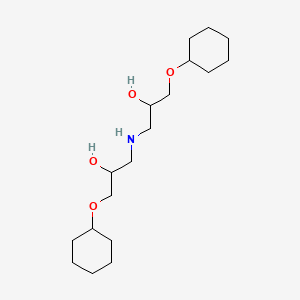
1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It is characterized by the presence of an imine group (C=N) and two cyclohexyloxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) typically involves the reaction of cyclohexanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The cyclohexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic heterocycle with similar imine functionality but different substituents.
1,1’-Iminobis(methan-1-yl-1-ylidene)dinaphthalen-2-ol: A compound with similar imine and hydroxyl groups but different aromatic structures.
Uniqueness
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is unique due to its combination of cyclohexyloxy groups and imine functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
89100-87-8 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-cyclohexyloxy-3-[(3-cyclohexyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H35NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h15-21H,1-14H2 |
InChI Key |
GYAPDEYLBPNBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC(CNCC(COC2CCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















